molecular formula C10H10N4S B13885574 5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine

5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine

Cat. No.: B13885574
M. Wt: 218.28 g/mol
InChI Key: FIMQUBKLWUZIQQ-UHFFFAOYSA-N
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Description

5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine is a heterocyclic compound that contains both pyridine and triazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the methylsulfanyl group and the pyridine ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to yield the desired triazine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine or pyridine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

5-(3-methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C10H10N4S/c1-7-4-3-5-11-9(7)8-6-12-14-10(13-8)15-2/h3-6H,1-2H3

InChI Key

FIMQUBKLWUZIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=NC(=N2)SC

Origin of Product

United States

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